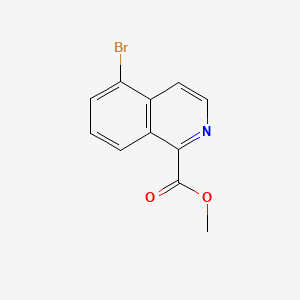

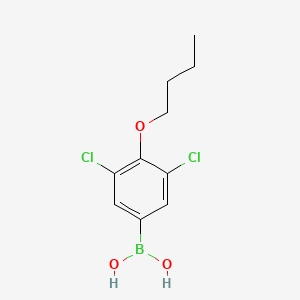

(4-Butoxy-3,5-dichlorophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Butoxy-3,5-dichlorophenyl)boronic acid, commonly referred to as 4BDCB, is an organic compound with a wide range of applications and uses in the field of science and technology. It is a boronic acid derivative of the phenylboronic acid family, and is often used as a catalyst, a reagent, or a ligand in various scientific experiments and processes. 4BDCB is a versatile compound, with numerous potential uses in scientific research, and its chemical structure is highly reactive and can be used in a variety of ways.

Aplicaciones Científicas De Investigación

Electrochemical Oxidation for Environmental Remediation

Boron-doped diamond electrodes, which may incorporate similar boron functionalities, have been used for the electrochemical oxidation of chlorinated organic compounds in wastewater. These materials are noted for their high oxidative power, which allows for the efficient mineralization of pollutants such as chlorophenols, a class of compounds related to the structure of (4-Butoxy-3,5-dichlorophenyl)boronic acid. The effectiveness of these electrodes in breaking down complex organic molecules into simpler forms suggests potential environmental applications for related boronic acids in pollutant degradation and water treatment (Souza et al., 2016).

Fluorescent Chemosensors for Biological Applications

Boronic acids have been extensively studied for their role in developing selective fluorescent chemosensors. These compounds can interact with various biological substances, including carbohydrates and bioactive molecules, through the formation of cyclic esters. This property is utilized in sensors for detecting sugars, neurotransmitters like dopamine, and other biologically relevant ions and molecules. The versatility and sensitivity of boronic acid-based sensors underscore the potential research applications of this compound in biomedical diagnostics and analytical chemistry (Huang et al., 2012).

Catalysis and Organic Synthesis

The catalytic properties of boronic acids, including those similar in structure to this compound, have been explored in various organic reactions. For instance, boronic acids serve as catalysts in enantioselective additions, where they facilitate the addition of nucleophilic components to electrophiles, leading to highly selective synthesis processes. This application is crucial for creating complex organic molecules with specific chirality, highlighting the role of boronic acids in medicinal chemistry and drug development (Hashimoto et al., 2015).

Material Science and Polymer Chemistry

Boronic acid-functionalized polymers demonstrate significant potential in developing new materials with unique properties, such as responsiveness to environmental changes, self-healing abilities, and specific interactions with biological molecules. The incorporation of boronic acid functionalities into polymers can lead to applications in drug delivery systems, responsive coatings, and sensors. The ability to fine-tune the interactions and properties of these materials through the specific design of the boronic acid component, such as this compound, opens up a wide range of possibilities in material science and engineering (Baraniak et al., 2019).

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, often serving as key intermediates in organic synthesis .

Mode of Action

The compound is involved in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

The hydromethylation sequence of the compound has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

It’s known that the compound is stored at 2-8°c and shipped at room temperature , suggesting that temperature could be a factor in its stability.

Análisis Bioquímico

Biochemical Properties

4-Butoxy-3,5-dichlorophenylboronic Acid is a valuable building block in organic synthesis . It can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the protodeboronation of pinacol boronic esters, a valuable transformation in biochemical reactions .

Molecular Mechanism

The molecular mechanism of 4-Butoxy-3,5-dichlorophenylboronic Acid involves its ability to form covalent bonds with biomolecules. This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade easily .

Metabolic Pathways

The metabolic pathways involving 4-Butoxy-3,5-dichlorophenylboronic Acid are not well studied. Boronic acids are known to interact with various enzymes and cofactors .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Propiedades

IUPAC Name |

(4-butoxy-3,5-dichlorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BCl2O3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6,14-15H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGPPYHWISSCGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCCCC)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681621 |

Source

|

| Record name | (4-Butoxy-3,5-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218790-72-7 |

Source

|

| Record name | B-(4-Butoxy-3,5-dichlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Butoxy-3,5-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)